11-dehydro Thromboxane B2-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-dehydro Thromboxane B2-d4 (11-dehydro-TxB2-d4) is an analog of 11-dehydro Thromboxane B2 (11-dehydro-TxB2), a metabolite of thromboxane B2 (TxB2). 11-dehydro-TxB2-d4 is a stable, non-radioactive analog of 11-dehydro-TxB2, and is used in various scientific research applications due to its stability and low cost. 11-dehydro-TxB2-d4 is used to study the role of thromboxane A2 (TxA2) in various biological processes.
Scientific Research Applications
Biomarker for Thromboxane Production
The 11-dehydro derivative of thromboxane B2 is the second most abundant urinary metabolite of thromboxane B2 in humans . It is produced by a distinct pathway that produces the major 2,3-dinor metabolite . Measurements of 11-dehydro Thromboxane B2-d4 can be used as an index of thromboxane production .
Aspirin Resistance Detection
There is evidence suggesting that many individuals are resistant to aspirin’s effects, resulting in increased Thromboxane A2 (TxA2) levels . A quantitative commercial immunoassay available for 11-dehydro-thromboxane B2 (11-dh-TxB2), a stable metabolite of TxA2, can be used to detect aspirin resistance .
Cardiovascular Event Prediction
11-dehydro Thromboxane B2-d4 is being investigated as a potential biomarker for predicting cardiovascular events . It can be used to monitor the effectiveness of antiplatelet therapies .
Cancer Therapeutic Target
11-dehydro Thromboxane B2-d4 may also have potential as a therapeutic target for certain types of cancer .
Quantification of 11-dehydro TXB2
11-dehydro Thromboxane B2-d4 is intended for use as an internal standard for the quantification of 11-dehydro TXB2 . It can be used in stable isotope dilution mass spectrometry .
Marker for In Vivo TXA2 Synthesis
11-dehydro Thromboxane B2-d4 is one of the main plasma metabolites of Thromboxane B2 and can be used as a marker for in vivo Thromboxane A2 synthesis .
Mechanism of Action
Target of Action
The primary target of 11-dehydro Thromboxane B2-d4, a deuterium labeled derivative of 11-Dehydro-thromboxane B2 , is thromboxane A2 (TXA2) . TXA2 is a chemically unstable lipid mediator involved in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer . It is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway in human platelets .
Mode of Action
11-dehydro Thromboxane B2-d4 is produced from the breakdown of thromboxane A2 . It is released by activated platelets . The compound interacts with its target, TXA2, and contributes to platelet aggregation and vasoconstriction .
Biochemical Pathways
The compound is part of the TXA2 biosynthesis pathway, which is a part of the larger arachidonic acid metabolism pathway . It is produced by a second distinct pathway to that producing the major 2,3-dinor metabolite . The production of 11-dehydro Thromboxane B2-d4 is an index of thromboxane production .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of 11-dehydro Thromboxane B2-d4’s action are primarily related to its role in thrombus formation . Elevated levels of 11-dehydro Thromboxane B2-d4 are associated with cardiovascular disease, stroke, and cancer .
Action Environment
It is known that the compound is released by activated platelets , suggesting that conditions which activate platelets could potentially influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S)-4-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16+,17+,18-/m1/s1/i5D2,8D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYIVXDPWBUJBQ-ZUCLGDGSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](CC(=O)O[C@@H]1/C=C/[C@@H](CCCCC)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-dehydro Thromboxane B2-d4 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.